5-Bromo-1-(phenylsulfonyl)-1H-indole spectroscopic data (NMR, IR, Mass)
5-Bromo-1-(phenylsulfonyl)-1H-indole spectroscopic data (NMR, IR, Mass)
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-1-(phenylsulfonyl)-1H-indole
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the spectroscopic data for 5-Bromo-1-(phenylsulfonyl)-1H-indole, a compound of interest in medicinal chemistry and materials science. Understanding the spectral characteristics of this molecule is fundamental for its identification, purity assessment, and the elucidation of its role in various chemical transformations. This document offers field-proven insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and experimental best practices.
Molecular Structure and Spectroscopic Overview
5-Bromo-1-(phenylsulfonyl)-1H-indole is an indole derivative characterized by a bromine atom at the 5-position of the indole ring and a phenylsulfonyl group attached to the indole nitrogen. This substitution pattern significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures. The phenylsulfonyl group acts as a strong electron-withdrawing group, which deshields the protons and carbons of the indole ring system. The bromine atom further modulates the electronic distribution and provides a characteristic isotopic signature in mass spectrometry.
A thorough spectroscopic analysis is crucial for confirming the successful synthesis and purity of this compound. The following sections will delve into the specific details of each major spectroscopic technique.
Caption: Molecular structure of 5-Bromo-1-(phenylsulfonyl)-1H-indole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 5-Bromo-1-(phenylsulfonyl)-1H-indole, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the indole ring and the phenylsulfonyl group. The electron-withdrawing nature of the sulfonyl group causes a general downfield shift of the indole protons compared to unsubstituted indole.
Predicted ¹H NMR Data (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-2 | ~6.6 | d | ~3.9 | 1H |
| H-3 | ~7.5 | d | ~3.9 | 1H |
| H-4 | ~7.8 | d | ~8.7 | 1H |
| H-6 | ~7.4 | dd | ~8.7, 2.1 | 1H |
| H-7 | ~8.0 | d | ~2.1 | 1H |
| H-2', H-6' | ~7.9 | m | 2H | |
| H-3', H-5' | ~7.5 | m | 2H |
| H-4' | ~7.6 | m | | 1H |
Expertise & Experience in Interpretation:
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The protons at positions 2 and 3 of the indole ring will appear as doublets due to their coupling to each other.
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The protons on the benzene ring of the indole moiety (H-4, H-6, and H-7) will show a characteristic splitting pattern. H-7 is expected to be the most downfield of this trio due to its proximity to the electronegative nitrogen and the deshielding effect of the sulfonyl group.
-
The protons of the phenylsulfonyl group will appear in the aromatic region, likely as complex multiplets.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. As with the proton spectrum, the sulfonyl group will influence the chemical shifts of the indole carbons.
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~108 |
| C-3 | ~125 |
| C-3a | ~130 |
| C-4 | ~124 |
| C-5 | ~116 |
| C-6 | ~128 |
| C-7 | ~114 |
| C-7a | ~135 |
| C-1' | ~138 |
| C-2', C-6' | ~127 |
| C-3', C-5' | ~129 |
| C-4' | ~134 |
Expertise & Experience in Interpretation:
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The carbon bearing the bromine atom (C-5) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.
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The carbons of the phenylsulfonyl group will show typical resonances for a substituted benzene ring.
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Quaternary carbons (C-3a, C-7a, C-1') can be identified by their lower intensity in a standard broadband decoupled spectrum or by using spectral editing techniques like DEPT.
Experimental Protocol for NMR Spectroscopy
A self-validating protocol ensures reproducible and high-quality NMR data.
-
Sample Preparation: Accurately weigh 10-20 mg of 5-Bromo-1-(phenylsulfonyl)-1H-indole for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1][2] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[1]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.[1] The solution height should be around 4-5 cm.[1]
-
Spectrometer Setup:
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 5-Bromo-1-(phenylsulfonyl)-1H-indole will be dominated by absorptions from the sulfonyl group and the aromatic rings.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C stretching |
| 1370-1350 | Strong | Asymmetric SO₂ stretch |
| 1180-1160 | Strong | Symmetric SO₂ stretch |
| ~1100 | Medium | C-N stretch |
| 800-600 | Strong | C-H out-of-plane bending, C-Br stretch |
Expertise & Experience in Interpretation:
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The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group.[4][5][6] The presence of these two intense bands is a strong indicator of the phenylsulfonyl moiety.
-
The aromatic C-H and C=C stretching vibrations confirm the presence of the benzene and indole rings.
Experimental Protocol for IR Spectroscopy (Thin Solid Film)
This method is often preferred for solid samples due to its simplicity and the absence of interfering absorbances from a mulling agent or solvent.[7]
-
Sample Preparation: Dissolve a small amount (a few milligrams) of 5-Bromo-1-(phenylsulfonyl)-1H-indole in a few drops of a volatile solvent like dichloromethane or acetone.[7]
-
Film Casting: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[7][8]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[7]
-
Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.[7] A background spectrum of the clean, empty salt plate should be run first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of the halogens.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[9] This will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[9]
-
M⁺ for C₁₄H₁₀⁷⁹BrNO₂S: m/z = 334.96
-
[M+2]⁺ for C₁₄H₁₀⁸¹BrNO₂S: m/z = 336.96
-
-
Major Fragmentation Pathways: Electron impact ionization is likely to cause fragmentation of the molecule. Key fragmentations could include:
-
Loss of the phenylsulfonyl radical (•SO₂Ph), m/z = 141.
-
Loss of SO₂ (m/z = 64).
-
Fragmentation of the phenyl group (loss of C₆H₅, m/z = 77).
-
Caption: Predicted major fragmentation pathways for 5-Bromo-1-(phenylsulfonyl)-1H-indole in mass spectrometry.
Experimental Protocol for Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are common techniques for the analysis of such compounds.[10][11]
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile for LC-MS; dichloromethane for GC-MS).
-
Injection: Inject a small volume of the solution into the chromatograph. The chromatography step separates the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: Utilize an appropriate ionization technique, such as electron impact (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Mass Analysis: The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The spectroscopic characterization of 5-Bromo-1-(phenylsulfonyl)-1H-indole is straightforward when a systematic and multi-technique approach is employed. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and self-validating dataset that confirms the molecular structure and can be used to assess the purity of the compound. The insights and protocols detailed in this guide are designed to empower researchers in their synthetic and analytical endeavors.
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